molecular formula C12H18ClNOS B3106463 (R)-N-[(1R)-1-(2-chlorophenyl)ethyl]-2-methylpropane-2-sulfinamide CAS No. 1588938-65-1

(R)-N-[(1R)-1-(2-chlorophenyl)ethyl]-2-methylpropane-2-sulfinamide

Cat. No.: B3106463
CAS No.: 1588938-65-1
M. Wt: 259.8 g/mol
InChI Key: GIQZNBBGHYKHFC-JDNHERCYSA-N
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Description

®-N-[(1R)-1-(2-chlorophenyl)ethyl]-2-methylpropane-2-sulfinamide is a chiral sulfinamide compound. It is characterized by the presence of a 2-chlorophenyl group, a 2-methylpropane-2-sulfinamide moiety, and a chiral center at the 1-position of the ethyl group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-[(1R)-1-(2-chlorophenyl)ethyl]-2-methylpropane-2-sulfinamide typically involves the reaction of ®-1-(2-chlorophenyl)ethylamine with 2-methylpropane-2-sulfinyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine or sodium hydride is used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of ®-N-[(1R)-1-(2-chlorophenyl)ethyl]-2-methylpropane-2-sulfinamide may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors can provide better control over reaction conditions, leading to a more sustainable and scalable production method .

Chemical Reactions Analysis

Types of Reactions

®-N-[(1R)-1-(2-chlorophenyl)ethyl]-2-methylpropane-2-sulfinamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed

    Oxidation: Sulfone derivatives

    Reduction: Corresponding amine

    Substitution: Substituted chlorophenyl derivatives

Scientific Research Applications

®-N-[(1R)-1-(2-chlorophenyl)ethyl]-2-methylpropane-2-sulfinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-N-[(1R)-1-(2-chlorophenyl)ethyl]-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The sulfinamide group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    (S)-N-[(1S)-1-(2-chlorophenyl)ethyl]-2-methylpropane-2-sulfinamide: The enantiomer of the compound, with similar chemical properties but different biological activity.

    N-[(1R)-1-(2-chlorophenyl)ethyl]-2-methylpropane-2-sulfonamide: A related compound with a sulfonamide group instead of a sulfinamide group, exhibiting different reactivity and applications.

Uniqueness

®-N-[(1R)-1-(2-chlorophenyl)ethyl]-2-methylpropane-2-sulfinamide is unique due to its chiral sulfinamide group, which imparts distinct stereochemical properties and reactivity. This makes it valuable in asymmetric synthesis and as a chiral ligand in various applications .

Properties

IUPAC Name

(R)-N-[(1R)-1-(2-chlorophenyl)ethyl]-2-methylpropane-2-sulfinamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNOS/c1-9(14-16(15)12(2,3)4)10-7-5-6-8-11(10)13/h5-9,14H,1-4H3/t9-,16-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIQZNBBGHYKHFC-JDNHERCYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1Cl)NS(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1Cl)N[S@](=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-N-[(1R)-1-(2-chlorophenyl)ethyl]-2-methylpropane-2-sulfinamide

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